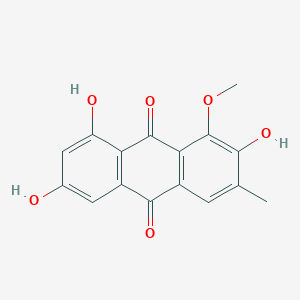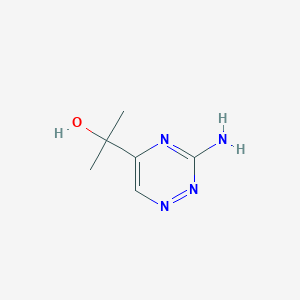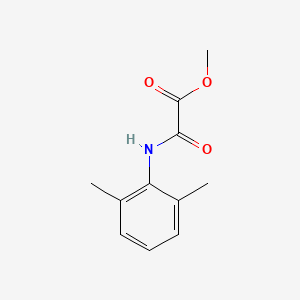
2-Hydroxyl emodin-1-methyl ether
描述
2-Hydroxyl emodin-1-methyl ether is a bioactive anthraquinone derivative. Anthraquinones are a class of naturally occurring compounds known for their diverse biological activities, including antiviral, antibacterial, and anticancer properties. This compound is structurally characterized by three hydroxyl groups, one methoxy group, and a methyl group attached to an anthracene-9,10-dione core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyl emodin-1-methyl ether typically involves the following steps:
Starting Materials: The synthesis begins with anthraquinone derivatives.
Hydroxylation: Introduction of hydroxyl groups at specific positions on the anthraquinone core.
Methoxylation: Addition of a methoxy group.
Methylation: Introduction of a methyl group.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale organic synthesis techniques, including:
Catalytic Reactions: Use of catalysts to enhance reaction rates and yields.
Purification: Techniques such as recrystallization and chromatography to purify the final product.
化学反应分析
Types of Reactions
2-Hydroxyl emodin-1-methyl ether undergoes various chemical reactions, including:
Oxidation: Conversion to quinones or other oxidized derivatives.
Reduction: Formation of reduced anthraquinone derivatives.
Substitution: Electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation using halogens (e.g., chlorine, bromine), nitration using nitric acid, and sulfonation using sulfuric acid.
Major Products
The major products formed from these reactions include various substituted anthraquinone derivatives, which can be further utilized in different applications.
科学研究应用
2-Hydroxyl emodin-1-methyl ether has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its potential antiviral and antibacterial properties.
Medicine: Investigated for its anticancer activities and potential therapeutic uses.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of 2-Hydroxyl emodin-1-methyl ether involves:
Molecular Targets: Interaction with specific enzymes and proteins, such as tyrosine kinases.
Pathways: Modulation of signaling pathways involved in cell proliferation, apoptosis, and inflammation.
相似化合物的比较
Similar Compounds
Emodin: 1,3,8-Trihydroxy-6-methylanthracene-9,10-dione.
Chrysophanol: 1,8-Dihydroxy-3-methylanthracene-9,10-dione.
Aloe-emodin: 1,8-Dihydroxy-3-(hydroxymethyl)-anthracene-9,10-dione.
Uniqueness
2-Hydroxyl emodin-1-methyl ether is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other anthraquinone derivatives.
属性
IUPAC Name |
2,6,8-trihydroxy-1-methoxy-3-methylanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O6/c1-6-3-8-12(16(22-2)13(6)19)15(21)11-9(14(8)20)4-7(17)5-10(11)18/h3-5,17-19H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGWNHIDADWFGIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1O)OC)C(=O)C3=C(C2=O)C=C(C=C3O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoic acid](/img/structure/B1639073.png)







